molecular formula C17H10BrF3O4 B3581724 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3581724
M. Wt: 415.2 g/mol
InChI Key: ZIQYNLJPGOBITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromophenol, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.

    Formation of Intermediate: The first step involves the reaction of 2-bromophenol with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to form the 2-bromophenoxide ion.

    Coupling Reaction: The 2-bromophenoxide ion is then reacted with 7-methoxy-4H-chromen-4-one under basic conditions to form the desired ether linkage.

    Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst (e.g., copper iodide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activities are of interest in the field of biology. It may be studied for its effects on various biological pathways and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Chromones are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, chromones exert their effects by interacting with enzymes or receptors, modulating various signaling pathways. The bromophenoxy and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a chlorine atom instead of bromine.

    3-(2-Bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a hydroxy group instead of a methoxy group.

    3-(2-Bromophenoxy)-7-methoxy-2-(methyl)-4H-chromen-4-one: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a key differentiator, as it can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity. The bromophenoxy group also provides unique reactivity compared to other halogenated analogs.

This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3O4/c1-23-9-6-7-10-13(8-9)25-16(17(19,20)21)15(14(10)22)24-12-5-3-2-4-11(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQYNLJPGOBITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 3
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 6
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.